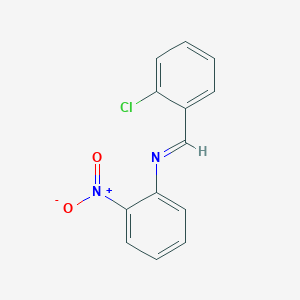
N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide is an organic compound with a complex structure that includes both amide and imine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide typically involves the condensation of 3-phenylpropanamide with 4-phenylbutan-2-one under specific conditions to form the imine linkage. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-phenyl-N-(4-phenylbutan-2-yl)propanamide: Similar structure but lacks the imine group.
N-phenylpropanamide: A simpler compound with only one phenyl group and an amide linkage.
4-phenylbutan-2-one: A precursor in the synthesis of the target compound.
Uniqueness
N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide is unique due to the presence of both amide and imine functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H22N2O |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
3-phenyl-N-[(Z)-4-phenylbutan-2-ylideneamino]propanamide |
InChI |
InChI=1S/C19H22N2O/c1-16(12-13-17-8-4-2-5-9-17)20-21-19(22)15-14-18-10-6-3-7-11-18/h2-11H,12-15H2,1H3,(H,21,22)/b20-16- |
Clé InChI |
LKEMKYPWMKYHLD-SILNSSARSA-N |
SMILES |
CC(=NNC(=O)CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
SMILES isomérique |
C/C(=N/NC(=O)CCC1=CC=CC=C1)/CCC2=CC=CC=C2 |
SMILES canonique |
CC(=NNC(=O)CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-nitro-N'-[(Z)-pyrrol-2-ylidenemethyl]benzohydrazide](/img/structure/B326333.png)
![(6E)-3-(diethylamino)-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326336.png)
![4-{[(4-Hydroxyphenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B326337.png)
![2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B326339.png)

![N-(4-{[4-(diethylamino)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B326344.png)
![4-methoxy-N-[(E)-pyrrol-2-ylidenemethyl]aniline](/img/structure/B326345.png)
![N-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]amine](/img/structure/B326347.png)
![2-[(2-Chlorobenzylidene)amino]benzonitrile](/img/structure/B326348.png)


![N-(3,4-dimethylphenyl)-N-[(3-methyl-2-thienyl)methylene]amine](/img/structure/B326353.png)
![methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate](/img/structure/B326355.png)
![3-nitro-N-[(Z)-pyrrol-2-ylidenemethyl]aniline](/img/structure/B326357.png)
